molecular formula C24H16ClN B14395012 4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine CAS No. 87999-12-0

4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine

Cat. No.: B14395012
CAS No.: 87999-12-0
M. Wt: 353.8 g/mol
InChI Key: VNSMBUGDJQNSHT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine is a heterocyclic compound that features a fused indeno-pyridine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine is unique due to its fused indeno-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

87999-12-0

Molecular Formula

C24H16ClN

Molecular Weight

353.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-phenyl-5H-indeno[1,2-b]pyridine

InChI

InChI=1S/C24H16ClN/c25-19-12-10-17(11-13-19)23-21-14-18-8-4-5-9-20(18)24(21)26-15-22(23)16-6-2-1-3-7-16/h1-13,15H,14H2

InChI Key

VNSMBUGDJQNSHT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC=C(C(=C31)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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